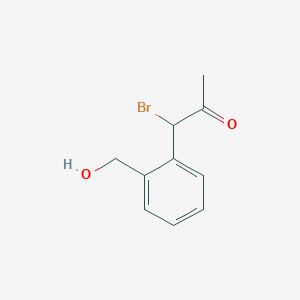

1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one

Description

1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one is a brominated aromatic ketone featuring a hydroxymethyl (-CH₂OH) substituent on the ortho position of the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical chemistry due to its reactive α-bromo ketone moiety and polar hydroxymethyl group, which influence its solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

1-bromo-1-[2-(hydroxymethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H11BrO2/c1-7(13)10(11)9-5-3-2-4-8(9)6-12/h2-5,10,12H,6H2,1H3 |

InChI Key |

UOXLDPUVLMUDKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1CO)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one

General Synthetic Strategy

The synthesis of 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one typically involves the bromination of a suitable precursor, usually a 1-(2-(hydroxymethyl)phenyl)propan-2-one or a related ketone compound. The bromination targets the alpha position relative to the ketone, introducing the bromine atom to form the alpha-bromo ketone. The hydroxymethyl group on the phenyl ring is generally introduced or preserved during the synthesis to maintain the desired substitution pattern.

Common Bromination Approaches

Bromination of Alpha-Substituted Ketones

- Starting Material : 1-(2-(hydroxymethyl)phenyl)propan-2-one or analogous phenylpropan-2-one derivatives.

- Reagents : Molecular bromine (Br2) or brominating agents such as N-bromosuccinimide (NBS).

- Solvents : Common solvents include dichloromethane (CH2Cl2), tetrahydrofuran (THF), or dimethylformamide (DMF).

- Conditions : Controlled temperature (0 to ambient, typically 10–35 °C) to minimize side reactions and over-bromination.

- Mechanism : Electrophilic bromination at the alpha-carbon adjacent to the carbonyl group, facilitated by enol or enolate intermediate formation.

This method is efficient for introducing the bromine atom while preserving the hydroxymethyl group on the aromatic ring, which is crucial for the compound’s reactivity and applications.

Stepwise Synthesis Outline

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 1-(2-(hydroxymethyl)phenyl)propan-2-one | Friedel-Crafts acylation or other ketone synthesis methods | Ensures the hydroxymethyl group is present at the ortho position |

| 2 | Bromination at the alpha position of the ketone | Bromine (Br2) or N-bromosuccinimide (NBS) in CH2Cl2 or THF, 0–35 °C | Controlled addition to avoid polybromination |

| 3 | Purification | Flash chromatography or recrystallization | Yields pure alpha-bromo ketone with hydroxymethyl substituent |

Alternative Synthetic Routes

Some literature suggests alternative methods involving:

- One-pot strategies : Combining bromination and other functional group transformations in a single reaction vessel to streamline synthesis.

- Use of halogenating agents : Such as t-butyl nitrite and antimony tribromide for selective bromination in complex molecules (though specific to related compounds).

- Reduction and functional group interconversion : Starting from halogenated chromanones or other precursors, followed by reduction and bromination steps under mild conditions.

Research Findings and Data Summary

Spectroscopic and Analytical Data

Typical characterization data for related alpha-bromo ketones with hydroxymethyl substitution include:

| Parameter | Typical Values |

|---|---|

| Melting Point | ~50 °C (varies with purity and substitution) |

| 1H NMR (CDCl3) | Aromatic protons: 7.0–8.0 ppm; Hydroxymethyl protons: 4.2–4.5 ppm (singlet); Alpha-proton adjacent to Br: ~4.0 ppm (singlet or doublet) |

| 13C NMR (CDCl3) | Carbonyl carbon: ~190–200 ppm; Aromatic carbons: 120–140 ppm; Hydroxymethyl carbon: ~60 ppm |

| IR (KBr) | Strong C=O stretch at ~1700 cm⁻¹; O-H stretch ~3400 cm⁻¹ |

| Mass Spectrometry | Molecular ion consistent with C12H13BrO2, molecular weight approx. 260 g/mol |

Yield and Purity

- Bromination reactions typically yield 50–90% of the desired alpha-bromo ketone.

- Purification by column chromatography or recrystallization is effective in obtaining analytically pure samples.

- Reaction conditions such as temperature, solvent, and brominating agent concentration critically affect yield and selectivity.

Comparative Table of Related Compounds and Their Preparation

| Compound Name | Molecular Formula | Key Functional Groups | Preparation Method | Unique Features |

|---|---|---|---|---|

| 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one | C12H13BrO2 | Alpha-bromo ketone, hydroxymethyl ortho-substituent | Bromination of 1-(2-(hydroxymethyl)phenyl)propan-2-one | Ortho-hydroxymethyl group influences reactivity |

| 1-Bromo-1-(3-(hydroxymethyl)phenyl)propan-2-one | C12H13BrO2 | Alpha-bromo ketone, hydroxymethyl meta-substituent | Similar bromination approach | Positional isomer with different reactivity |

| 4-Bromoacetophenone | C8H7BrO | Alpha-bromo ketone | Bromination of acetophenone | Simpler aromatic substitution |

| 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one | C9H9BrO3 | Multiple hydroxyl groups | Bromination of hydroxy-substituted phenyl ethanone | Increased polarity and reactivity |

Summary and Recommendations

- The most reliable and commonly used method for preparing 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one is the selective bromination of the alpha position of 1-(2-(hydroxymethyl)phenyl)propan-2-one using bromine or N-bromosuccinimide under controlled temperature and solvent conditions.

- Maintaining mild reaction temperatures (0–35 °C) and using aprotic solvents such as dichloromethane or tetrahydrofuran minimizes side reactions and degradation.

- Purification strategies such as flash chromatography ensure high purity and yield.

- Alternative methods involving one-pot reactions or halogenating agents may be explored for complex derivatives but require careful optimization.

- Spectroscopic and analytical data confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(2-(hydroxymethyl)phenyl)propan-2-one.

Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions, forming 1-Bromo-1-(2-carboxyphenyl)propan-2-one.

Reduction Reactions: The carbonyl group can be reduced to an alcohol, resulting in the formation of 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-ol.

Common reagents used in these reactions include bromine, hydroxide ions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .

Scientific Research Applications

1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one involves its reactivity due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

1-(2-Bromo-6-hydroxyphenyl)propan-1-one (CAS: 871889-68-8)

- Similarity Score : 0.94 .

- Key Differences : The bromine and hydroxyl groups are positioned at the 2- and 6-positions of the phenyl ring, respectively. This alters the electronic distribution, reducing steric hindrance near the ketone compared to the hydroxymethyl group in the target compound.

- Reactivity : The para-hydroxyl group may enhance hydrogen bonding but reduces electron-withdrawing effects on the ketone compared to the ortho-hydroxymethyl group.

- 1-(5-Bromo-2-hydroxyphenyl)propan-1-one (CAS: 17764-93-1) Similarity Score: 0.88 . Key Differences: Bromine is at the 5-position, and hydroxyl is at the 2-position.

Halogen vs. Hydroxymethyl Substituents

1-(5-Bromo-2-fluorophenyl)propan-1-one (CAS: 864774-65-2)

1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one (CAS: 1806402-05-0)

Aromatic System Modifications

2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one (CAS: 72337-73-6)

- (E)-1-[(5-Bromo-2-methoxy)phenyl]-3-(2,5-dihydroxyphenyl)-2-propene-1-one Structure: Chalcone derivative with conjugated enone and dihydroxyphenyl groups . Comparison: The conjugated system enables UV absorption and redox activity, unlike the non-conjugated target compound. Dihydroxy groups improve solubility but introduce metabolic liability.

Functional Group Variations

- 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one Structure: Enone system with bromine on the α-carbon . Comparison: The α-bromo enone is highly reactive in conjugate additions, whereas the target compound’s α-bromo ketone favors nucleophilic substitution or elimination.

2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

Physicochemical and Reactivity Trends

Solubility and Polarity

Reactivity

- α-Bromo Ketones : The target compound’s α-bromo ketone is prone to nucleophilic substitution (e.g., with amines or thiols) and elimination reactions.

- Chalcone Derivatives: Enone systems (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) undergo Michael additions or cycloadditions .

Crystallographic and Stability Considerations

- Hydrogen Bonding : The hydroxymethyl group in the target compound likely forms intermolecular H-bonds, influencing crystal packing and melting points, unlike methyl or halogen substituents .

Biological Activity

1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol. This compound features a bromine atom bonded to a propan-2-one moiety, alongside a hydroxymethyl group attached to a phenyl ring. Its structural characteristics impart significant reactivity, making it valuable in synthetic organic chemistry and potential biological applications.

The synthesis of 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one typically involves bromination of suitable precursors. One common method includes:

- Bromination of Hydroxymethyl Phenyl Compound : This method allows for the efficient formation of the target compound while minimizing side reactions. The compound appears as a white solid or liquid and is soluble in various organic solvents, including ether and alcohol.

Biological Activity Overview

While specific biological activity data for 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one is limited, its structural analogs often exhibit significant biological properties, including:

- Antimicrobial Activity : Compounds with similar structures have shown potential in inhibiting bacterial growth.

- Pharmacological Potential : The presence of the bromine atom may enhance interactions with biological targets, suggesting potential applications in drug development.

Antimicrobial Activity

Research has indicated that halogenated compounds often possess enhanced antimicrobial properties. For instance, studies on related compounds have demonstrated:

- Inhibition against Gram-positive and Gram-negative bacteria : Compounds structurally similar to 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The unique structural features of 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one contribute to its potential biological activity. A comparative analysis with similar compounds reveals:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 1-Bromo-1-(3-(hydroxymethyl)phenyl)propan-2-one | C10H11BrO2 | 243.1 g/mol | Hydroxymethyl group at position 3 |

| 4-Bromoacetophenone | C9H9BrO | 215.06 g/mol | Contains an acetophenone moiety |

| 4-Hydroxybenzaldehyde | C7H6O3 | 138.12 g/mol | Features a hydroxyl group and aldehyde functionality |

The presence of both bromine and hydroxymethyl functional groups distinguishes this compound from its analogs, providing unique reactivity patterns that could lead to biologically active derivatives.

Future Directions

Given the promising structural characteristics and preliminary findings regarding the biological activity of related compounds, further research is warranted to explore:

- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the specific mechanisms through which this compound interacts with biological targets.

- Derivatives Development : Synthesizing derivatives to enhance bioactivity and selectivity towards specific biological pathways.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.